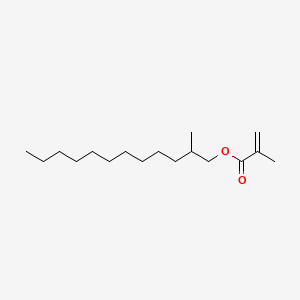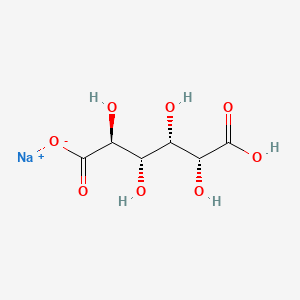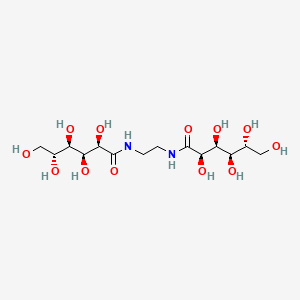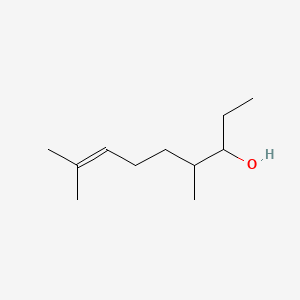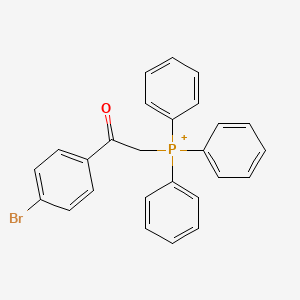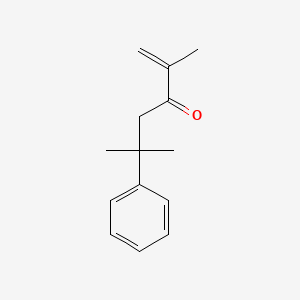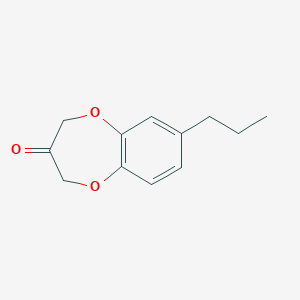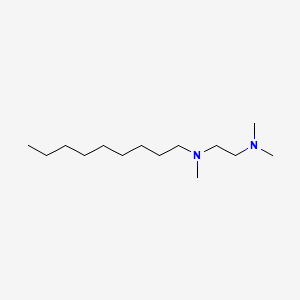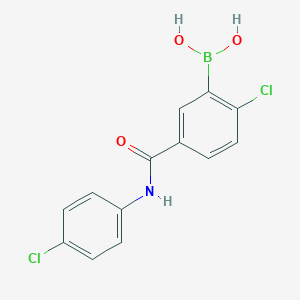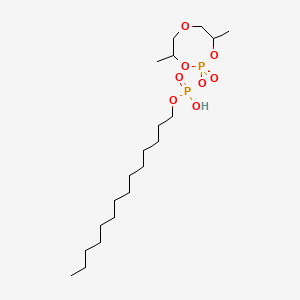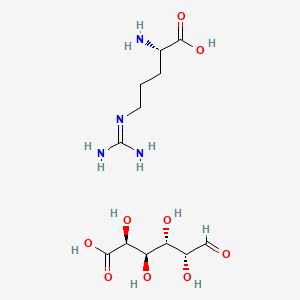
L-Arginine mono-D-galacturonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Arginine mono-D-galacturonate is a compound formed by the combination of L-arginine, an essential amino acid, and D-galacturonic acid, a sugar acid derived from pectin
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-Arginine mono-D-galacturonate typically involves the reaction of L-arginine with D-galacturonic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, with the pH adjusted to facilitate the formation of the desired compound. The reaction may require heating and stirring to ensure complete dissolution and interaction of the reactants.
Industrial Production Methods: Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. For instance, Corynebacterium glutamicum has been engineered to utilize D-galacturonic acid for the production of amino acids like L-arginine . The fermentation process involves the cultivation of these microorganisms in bioreactors, followed by extraction and purification of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: L-Arginine mono-D-galacturonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, where specific atoms or groups in the compound are replaced by others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, which may have different properties and applications.
Applications De Recherche Scientifique
L-Arginine mono-D-galacturonate has several scientific research applications, including:
Chemistry: The compound is used in studies related to amino acid and sugar acid interactions, as well as in the synthesis of novel compounds.
Biology: It is used in research on metabolic pathways involving L-arginine and D-galacturonic acid.
Mécanisme D'action
The mechanism of action of L-Arginine mono-D-galacturonate involves its interaction with various molecular targets and pathways. L-arginine is known to be a precursor for nitric oxide synthesis, which plays a crucial role in vasodilation and cardiovascular health . The compound may also influence metabolic pathways involving D-galacturonic acid, contributing to its overall effects on biological systems.
Comparaison Avec Des Composés Similaires
L-Arginine mono-D-galacturonate can be compared with other similar compounds, such as:
L-lysine mono-D-galacturonate:
L-ornithine mono-D-galacturonate: Similar to this compound, this compound is used in studies related to amino acid metabolism and industrial production.
Propriétés
Numéro CAS |
94087-90-8 |
|---|---|
Formule moléculaire |
C12H24N4O9 |
Poids moléculaire |
368.34 g/mol |
Nom IUPAC |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid |
InChI |
InChI=1S/C6H14N4O2.C6H10O7/c7-4(5(11)12)2-1-3-10-6(8)9;7-1-2(8)3(9)4(10)5(11)6(12)13/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-5,8-11H,(H,12,13)/t4-;2-,3+,4+,5-/m00/s1 |
Clé InChI |
UKDDJHWIVHJRLI-WSDSKSSESA-N |
SMILES isomérique |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O |
SMILES canonique |
C(CC(C(=O)O)N)CN=C(N)N.C(=O)C(C(C(C(C(=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


